molecular formula C12H12Cl2OS B8385942 2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

Cat. No. B8385942
M. Wt: 275.2 g/mol
InChI Key: OFFPEAWVPIYQOY-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 5.0 g of 6,7-dichloro-2-n-butyl-5-methoxybenzo[b]thiophene and 50 g of pyridine hydrochloride, under nitrogen, is heated with stirring in a 195° oil-bath for 5 hrs. After the reaction mixture has cooled, 1000 ml of water is added and the aqueous mixture is extracted with three 250-ml portions of ether. The organic layers are combined, washed with one 200-ml portion of 2N hydrochloric acid, two 250-ml portions of water, dried over anhydrous magnesium sulfate and filtered. The solvent is removed to give an oil. Crystallization with pentane and cooling gives 3.3 g of 2-n-butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene, mp 35°.
Name
6,7-dichloro-2-n-butyl-5-methoxybenzo[b]thiophene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:16]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[S:7][C:6]=2[C:14]=1[Cl:15].Cl.N1C=CC=CC=1>O>[CH2:10]([C:8]1[S:7][C:6]2[C:14]([Cl:15])=[C:2]([Cl:1])[C:3]([OH:16])=[CH:4][C:5]=2[CH:9]=1)[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
6,7-dichloro-2-n-butyl-5-methoxybenzo[b]thiophene
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(=C2)CCCC)C1Cl)OC
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 195° oil-bath for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under nitrogen, is heated
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has cooled
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with three 250-ml portions of ether
WASH
Type
WASH
Details
washed with one 200-ml portion of 2N hydrochloric acid, two 250-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Crystallization with pentane
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)C1=CC2=C(S1)C(=C(C(=C2)O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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